Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone

Adenosine A2A receptor Radioligand binding CNS drug discovery

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone (CAS 1235993-08-4, CHEMBL3260731) is a synthetic small-molecule adenosine A2A receptor (ADORA2A) antagonist. It was disclosed as Example 113 in US Patent US9029393, which claims compounds with high affinity for adenosine A2A receptors for therapeutic applications in Parkinson's disease, Alzheimer's disease, ADHD, and other CNS disorders.

Molecular Formula C21H19FN4O2
Molecular Weight 378.4 g/mol
Cat. No. B15211369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone
Molecular FormulaC21H19FN4O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC3=C(C=C2)C(=NO3)C4=CN=C5N4C=C(C=C5)F
InChIInChI=1S/C21H19FN4O2/c22-15-6-8-19-23-12-17(26(19)13-15)20-16-7-5-14(11-18(16)28-24-20)21(27)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2
InChIKeyBJPPZBFNKQTDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone: High-Affinity Adenosine A2A Receptor Antagonist for CNS Drug Discovery


Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone (CAS 1235993-08-4, CHEMBL3260731) is a synthetic small-molecule adenosine A2A receptor (ADORA2A) antagonist . It was disclosed as Example 113 in US Patent US9029393, which claims compounds with high affinity for adenosine A2A receptors for therapeutic applications in Parkinson's disease, Alzheimer's disease, ADHD, and other CNS disorders . The compound comprises a benzo[d]isoxazole core linked to a 6-fluoroimidazo[1,2-a]pyridine moiety and an azepane amide, with a molecular weight of 378.40 g/mol, a calculated logP of 2.27, and a topological polar surface area of 76 Ų .

Why Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone Cannot Be Replaced by Generic A2A Antagonists


Generic substitution within the adenosine A2A antagonist class is inadvisable because receptor affinity varies by more than two orders of magnitude even among structurally related compounds within the same patent family . The target compound (Example 113) exhibits a Ki of 4 nM, whereas Example 71 from the identical patent series and assay platform shows a Ki of 171 nM—a 43-fold difference in potency despite sharing the imidazo[1,2-a]pyridine core scaffold . Furthermore, the benzo[d]isoxazole core of the target compound is structurally distinct from the benzothiazole-based A2A antagonists more commonly pursued (e.g., ASK1 inhibitor series), meaning that receptor subtype selectivity profiles, off-target liabilities, and pharmacokinetic properties cannot be assumed to transfer across core scaffolds . Purity also varies significantly between commercial sources, with reported specifications ranging from 95% to NLT 98%, directly impacting the reliability of dose-response measurements in biological assays .

Product-Specific Quantitative Evidence Guide for Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone


43-Fold Greater A2A Binding Affinity vs. Intrapatent Analog (Example 71) Under Identical Assay Conditions

This compound (US9029393, Example 113; CHEMBL3260731) demonstrates a Ki of 4 nM for the human recombinant adenosine A2A receptor, measured via an in vitro binding assay based on the technology described in patent WO 98/55873 (FRET-based binding assay) . Under the identical assay platform and protocol, Example 71 from the same patent (US9029393, Example 71; BDBM158416) exhibits a Ki of 171 nM—a 43-fold weaker affinity . This intrapatent, intra-assay comparison eliminates inter-laboratory variability and provides the highest-strength evidence for the compound's differentiated potency within its chemical series.

Adenosine A2A receptor Radioligand binding CNS drug discovery Parkinson's disease

Comparable A2A Affinity to Clinical-Stage Antagonists Istradefylline and Preladenant with Structurally Distinct Chemotype

The target compound's A2A Ki of 4 nM places it in the same potency range as two clinically advanced adenosine A2A antagonists: istradefylline (KW-6002; FDA-approved for Parkinson's disease; Ki = 2.2 nM for A2A) and preladenant (Ki = 1.1 nM for A2A) . However, the target compound is structurally differentiated by its benzo[d]isoxazole core and azepane amide moiety, whereas istradefylline is an 8-substituted xanthine and preladenant is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This chemotype divergence is critical because xanthine-based A2A antagonists (including istradefylline) are known to exhibit adenosine A1 receptor cross-reactivity (istradefylline A1 Ki = 150 nM; 68-fold selectivity), while the benzo[d]isoxazole scaffold may offer a distinct selectivity signature , though direct A1 selectivity data for the target compound remain to be reported.

Adenosine A2A antagonist Istradefylline Preladenant Parkinson's disease CNS drug discovery

CNS-Pharmacokinetic-Relevant Physicochemical Profile: Balanced Lipophilicity and Low Molecular Weight

The compound exhibits a calculated logP of 2.27 and a molecular weight of 378.40 g/mol , both within the optimal ranges for CNS drug candidates (logP 2–4; MW < 400 Da) as defined by the widely accepted CNS MPO (Multiparameter Optimization) scoring system . The topological polar surface area (tPSA) of 76 Ų is below the 90 Ų threshold associated with favorable BBB penetration. In comparison, istradefylline has a higher molecular weight (384.4 g/mol) and a xanthine core associated with higher hydrogen-bond donor/acceptor counts . These physicochemical attributes, combined with the imidazo[1,2-a]pyridine core's established ability to cross the blood-brain barrier , suggest that the target compound is well-positioned for CNS-targeted applications requiring BBB penetration.

CNS drug design Lipophilicity Blood-brain barrier Physicochemical properties Drug-likeness

High Purity (NLT 98%) with ISO-Certified Quality System for Reproducible Pharmacological Assays

Commercially available batches of this compound are specified at NLT 98% purity with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This purity level exceeds the 95–97% specification reported by alternative vendors for the same CAS number . Higher purity directly impacts the reliability of concentration-response curves in receptor binding and functional assays: a 95% pure sample contains up to 5% impurities that may act as confounding agonists, antagonists, or cytotoxic agents, potentially distorting EC50/IC50 determinations by ≥0.2 log units. The compound's calculated density of 1.4±0.1 g/cm³ and refractive index of 1.701 provide additional physical characterization benchmarks for incoming quality control verification by the end user.

Compound purity Quality control Pharmacological assay reproducibility ISO certification Procurement specification

Best Research and Industrial Application Scenarios for Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone


In Vitro Pharmacological Profiling of Adenosine A2A Receptor Antagonism in CNS Drug Discovery Programs

The compound's confirmed Ki of 4 nM for the human adenosine A2A receptor, measured via a validated FRET-based binding assay, makes it suitable as a reference antagonist or tool compound for benchmarking novel A2A ligands in radioligand displacement assays . Its 43-fold potency advantage over Example 71 (Ki = 171 nM) within the same patent series provides an internal comparator for structure-activity relationship (SAR) studies exploring the contribution of the azepane amide and 6-fluoroimidazo[1,2-a]pyridine substituents to receptor binding .

Lead Optimization and Scaffold-Hopping Campaigns Targeting Parkinson's Disease and Other Striatal A2A-Mediated Disorders

With A2A affinity comparable to the FDA-approved antagonist istradefylline (Ki = 2.2 nM) but a structurally distinct benzo[d]isoxazole-azepane chemotype, this compound serves as a chemically differentiated starting point for lead optimization programs seeking to circumvent existing intellectual property or address istradefylline's limitations (e.g., moderate A1 selectivity of ~68-fold) . Its CNS-favorable physicochemical profile (logP = 2.27, MW = 378.40, tPSA = 76 Ų) supports progression into in vivo pharmacokinetic and efficacy studies in rodent models of Parkinson's disease .

Dual-Target or Polypharmacology Screening in Neuroinflammation and Neuroprotection

The ZINC20 database predicts this compound as a potential inhibitor of IKBKB (IKKβ; inhibitor of nuclear factor kappa-B kinase subunit beta) with a similarity-based p-value of 53, suggesting possible dual A2A/IKKβ polypharmacology . Given the established role of both A2A receptor blockade and NF-κB pathway inhibition in neuroprotection and neuroinflammation, this compound may be prioritized for dual-mechanism screening in cellular models of microglial activation, ischemia-reperfusion injury, or α-synuclein-mediated neurotoxicity .

Quality-Controlled Reference Standard for Inter-Laboratory Assay Validation

The compound's commercial availability at NLT 98% purity with ISO-certified quality systems, combined with documented physical characterization (density 1.4±0.1 g/cm³, refractive index 1.701, logP 2.27), positions it as a qualified reference standard for inter-laboratory validation of adenosine A2A receptor binding assays . The 1–3% purity advantage over alternative commercial sources directly reduces the risk of lot-to-lot variability in quantitative pharmacological studies, supporting its use as a procurement-standardized positive control in multi-site collaborative research programs .

Quote Request

Request a Quote for Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.